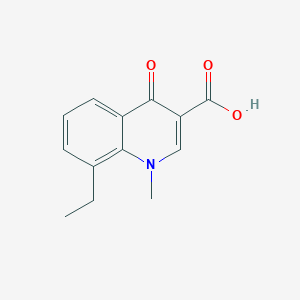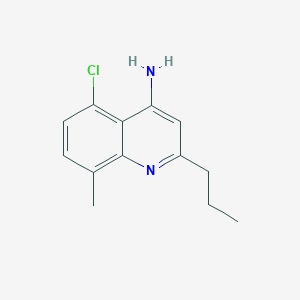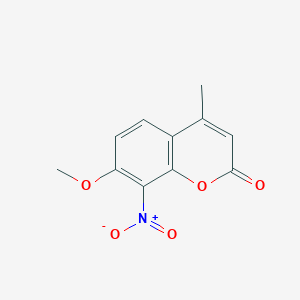
7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group into the quinoline ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, potentially as an antimicrobial or anticancer agent.
Medicine: Development of new pharmaceuticals targeting specific diseases.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could be involved in redox reactions, while the methoxy and methyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Nitroquinoline: Lacks the methoxy and methyl groups.
7-Methoxyquinoline: Lacks the nitro and methyl groups.
Uniqueness
7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one is unique due to the combination of methoxy, methyl, and nitro groups on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
113698-08-1 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
7-methoxy-2-methyl-8-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-8(14)7-3-4-9(17-2)11(13(15)16)10(7)12-6/h3-5H,1-2H3,(H,12,14) |
InChI Key |
KZUVGCHTHXSALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)

![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)






